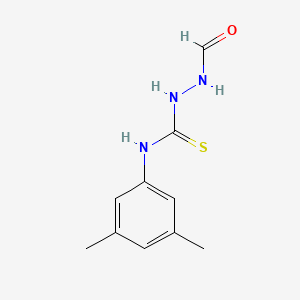
bis(2-methylphenyl) isophthalate
Übersicht
Beschreibung
Bis(2-methylphenyl) isophthalate, also known as 2,4'-methylenebis(6-methylphenyl) isophthalate, is a chemical compound that is widely used in various fields, including the manufacturing of plastics, resins, and polymers. This compound is also used as a plasticizer, which is added to materials to increase their flexibility and durability. In
Wirkmechanismus
The mechanism of action of bis(2-methylphenyl) isophthalate is not well-understood. However, it is believed that this compound acts as a plasticizer by reducing the intermolecular forces between polymer chains, which increases their flexibility and durability. In addition, this compound may also act as a hole-transporting material in organic solar cells by facilitating the movement of positive charges through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-understood. However, this compound has been shown to have low toxicity and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-methylphenyl) isophthalate has several advantages for lab experiments. It is readily available and can be synthesized in high yield. In addition, this compound has low toxicity and is not considered to be a significant health hazard. However, this compound also has limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are several future directions for the study of bis(2-methylphenyl) isophthalate. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of this compound, which could lead to new applications in the field of organic electronics. Finally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of its potential health hazards and safety considerations.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylphenyl) isophthalate has been extensively studied for its potential applications in various fields. In the field of materials science, this compound is used as a plasticizer, which improves the flexibility and durability of materials. In the field of polymer science, this compound is used as a building block for the synthesis of various polymers. This compound has also been studied for its potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells.
Eigenschaften
IUPAC Name |
bis(2-methylphenyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-15-8-3-5-12-19(15)25-21(23)17-10-7-11-18(14-17)22(24)26-20-13-6-4-9-16(20)2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNNSNDAMJTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730268.png)
![3-(4,5-dimethyl-3-thienyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730283.png)
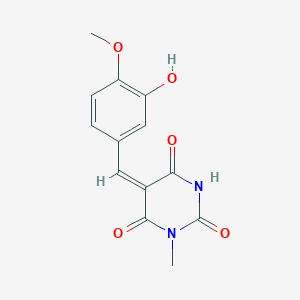
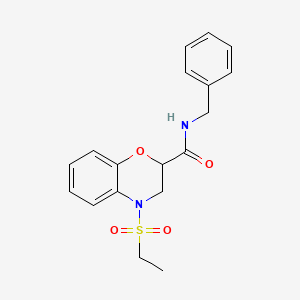
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4730323.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B4730330.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4730331.png)
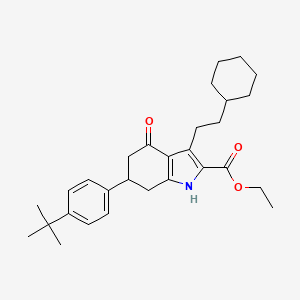
![2'-({[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4730353.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B4730357.png)
![4-(3-methoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4730361.png)
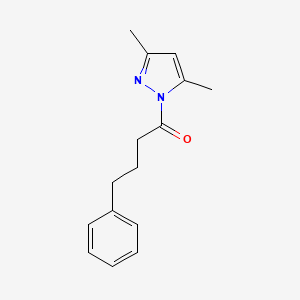
![6-(2,4-dimethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4730374.png)
